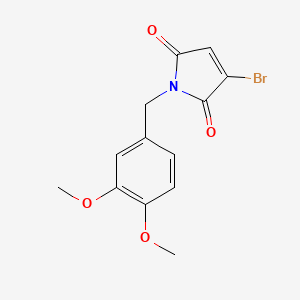![molecular formula C9H17Cl2N3 B1396934 [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride CAS No. 1332530-37-6](/img/structure/B1396934.png)
[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride
Vue d'ensemble
Description
“[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride” is a chemical compound with the CAS number 1332530-37-612. It’s not intended for human or veterinary use and is for research use only2.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C9H17Cl2N32. The InChI string provides a standard way to encode the compound’s structure3.
Chemical Reactions Analysis
I couldn’t find any specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.16 g/mol2. However, more detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
- [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride and related pyrimidinic Schiff bases have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their ability to adhere to the steel surface and inhibit corrosion is noteworthy, especially at low concentrations, and they act as mixed-type inhibitors. The compounds' adsorption on the steel surface follows Langmuir's isotherm, indicating a strong and consistent interaction (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Pharmaceutical Intermediates
- This chemical has been utilized in the efficient synthesis of key pyrimidine precursors for the production of rosuvastatin, a cholesterol-lowering medication. The synthesis method is noted for its high efficiency, avoiding the need for metal catalysis and cryogenic reaction conditions, which highlights the versatility and applicability of this compound in pharmaceutical manufacturing (Šterk, Časar, Jukič, & Košmrlj, 2012).
Antifungal Activities
- Derivatives of this compound have shown promising antifungal properties. For instance, specific pyrazolo[1,5-a]pyrimidines derivatives exhibited significant antifungal abilities against several phytopathogenic fungi, highlighting the potential use of these compounds in agricultural applications to control fungal diseases (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Photopolymerization Processes
- The compound has been investigated in the context of nitroxide-mediated photopolymerization. This research is crucial in understanding the photophysical and photochemical properties of related compounds, which can be applied in various industrial processes involving polymerization under UV irradiation (Guillaneuf et al., 2010).
Cytotoxic and Antimicrobial Properties
- Some derivatives of [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride exhibit cytotoxic activities, suggesting their potential use in the development of new therapeutic agents, particularly in cancer research. Additionally, these derivatives have shown antimicrobial properties, underscoring their potential in creating new antibacterial and antifungal treatments (Vilchis-Reyes et al., 2010).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the search results.
Orientations Futures
The future directions for the research and application of this compound are not specified in the search results.
Propriétés
IUPAC Name |
N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZUIPASPSUGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



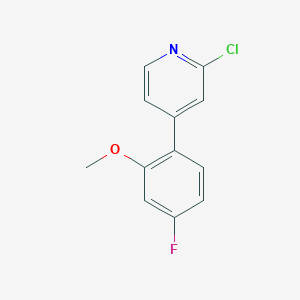
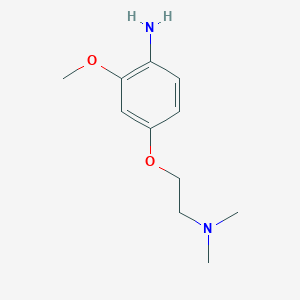
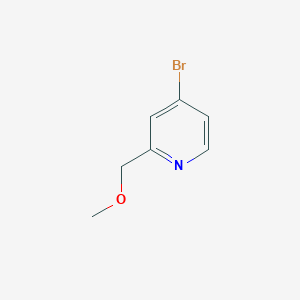
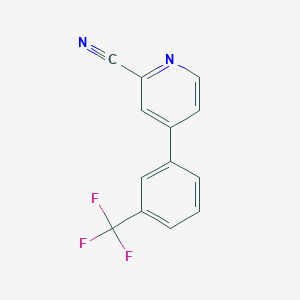

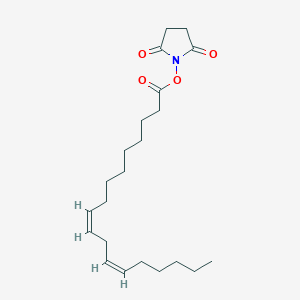
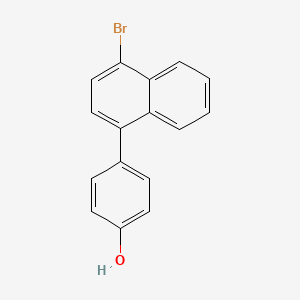
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)

